molecular formula C18H17BrClN3O2S B3683853 4-bromo-N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide

4-bromo-N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B3683853
M. Wt: 454.8 g/mol
InChI Key: CEMCDBCTKJKVPD-UHFFFAOYSA-N
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Description

4-bromo-N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a bromine atom, a chlorine atom, and a morpholine ring

Preparation Methods

The synthesis of 4-bromo-N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-bromobenzoyl chloride with 3-chloro-4-(morpholin-4-yl)aniline in the presence of a base to form the desired product. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-bromo-N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other benzamide derivatives with different substituents. For example:

    2-bromobenzamide: Similar structure but lacks the morpholine ring and chlorine atom.

    4-chloro-N-{[3-bromo-4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide: Similar structure but with different positions of bromine and chlorine atoms.

The uniqueness of 4-bromo-N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrClN3O2S/c19-13-3-1-12(2-4-13)17(24)22-18(26)21-14-5-6-16(15(20)11-14)23-7-9-25-10-8-23/h1-6,11H,7-10H2,(H2,21,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMCDBCTKJKVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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